Cas no 1027269-90-4 (4,6-Dibromo-2-trifluoromethoxyphenol)
4,6-Dibromo-2-trifluoromethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2,4-dibromo-6-(trifluoromethoxy)Phenol
- 4,6-dibromo-2-trifluoromethoxyphenol
- 4,6-Dibromo-2-trifluoromethoxyphenol
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- Inchi: 1S/C7H3Br2F3O2/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2,13H
- InChI Key: RDTCUGVTOPIXGR-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1O)OC(F)(F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- Topological Polar Surface Area: 29.5
4,6-Dibromo-2-trifluoromethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB608482-5g |
2,4-Dibromo-6-(trifluoromethoxy)phenol; . |
1027269-90-4 | 5g |
€292.00 | 2025-04-22 | ||
| abcr | AB608482-10g |
2,4-Dibromo-6-(trifluoromethoxy)phenol; . |
1027269-90-4 | 10g |
€458.00 | 2025-04-22 | ||
| abcr | AB608482-25g |
2,4-Dibromo-6-(trifluoromethoxy)phenol; . |
1027269-90-4 | 25g |
€849.60 | 2025-04-22 | ||
| abcr | AB608482-100g |
2,4-Dibromo-6-(trifluoromethoxy)phenol; . |
1027269-90-4 | 100g |
€1685.40 | 2024-07-19 | ||
| Aaron | AR022LVI-5g |
2,4-Dibromo-6-(trifluoromethoxy)phenol |
1027269-90-4 | 95% | 5g |
$240.00 | 2025-02-13 | |
| Aaron | AR022LVI-10g |
2,4-Dibromo-6-(trifluoromethoxy)phenol |
1027269-90-4 | 95% | 10g |
$407.00 | 2025-02-13 |
4,6-Dibromo-2-trifluoromethoxyphenol Suppliers
4,6-Dibromo-2-trifluoromethoxyphenol Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4,6-Dibromo-2-trifluoromethoxyphenol
Comprehensive Overview of 4,6-Dibromo-2-trifluoromethoxyphenol (CAS No. 1027269-90-4): Properties, Applications, and Industry Insights
4,6-Dibromo-2-trifluoromethoxyphenol (CAS No. 1027269-90-4) is a halogenated phenolic compound with significant relevance in modern chemical research and industrial applications. This brominated trifluoromethoxy phenol derivative exhibits unique physicochemical properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and specialty materials. The compound's molecular structure, featuring both bromine substituents and a trifluoromethoxy group, contributes to its distinctive reactivity profile and potential applications in advanced synthetic chemistry.
In recent years, the demand for fluorinated and brominated aromatic compounds has surged, driven by their utility in drug discovery and material science. Researchers particularly value 4,6-Dibromo-2-trifluoromethoxyphenol for its role as a building block in the synthesis of bioactive molecules. Its electron-withdrawing groups enhance the compound's stability and facilitate selective reactions, addressing key challenges in modern organic synthesis. The compound's CAS registry number 1027269-90-4 serves as a critical identifier for regulatory compliance and safety documentation across global markets.
The synthesis of 4,6-Dibromo-2-trifluoromethoxyphenol typically involves controlled bromination of 2-trifluoromethoxyphenol, followed by purification processes to achieve high purity grades (>98%). Analytical characterization through NMR spectroscopy, mass spectrometry, and HPLC analysis confirms its structural integrity and purity. These quality control measures are essential for applications requiring precise stoichiometry, such as pharmaceutical intermediates or electronic materials. The compound's thermal stability and solubility profile in organic solvents make it particularly suitable for diverse reaction conditions.
Current research trends highlight the growing importance of halogenated phenols in developing novel antimicrobial agents and functional materials. 4,6-Dibromo-2-trifluoromethoxyphenol has shown promise in these areas due to its ability to modulate electronic properties in molecular systems. Industry experts frequently search for information about its structure-activity relationships, scalable synthesis methods, and handling precautions, reflecting the compound's expanding role in innovation-driven sectors.
From an environmental perspective, the development of sustainable halogenation methods for compounds like 4,6-Dibromo-2-trifluoromethoxyphenol represents a key industry focus. Recent advancements in catalytic bromination and green chemistry approaches aim to reduce waste generation while maintaining high yields. These innovations address growing concerns about chemical manufacturing sustainability without compromising the performance attributes that make this compound valuable to researchers and industrial users.
The global market for specialty halogenated compounds continues to evolve, with 4,6-Dibromo-2-trifluoromethoxyphenol maintaining steady demand across multiple sectors. Suppliers emphasize proper storage conditions (typically under inert atmosphere at controlled temperatures) and provide detailed technical data sheets to ensure safe handling. As regulatory frameworks for chemical substances become more stringent worldwide, proper documentation of CAS 1027269-90-4 remains crucial for international trade and research collaboration.
Future applications of 4,6-Dibromo-2-trifluoromethoxyphenol may expand into emerging fields such as organic electronics and advanced material science. Its combination of halogen atoms and fluorinated alkoxy groups offers unique opportunities for designing molecules with tailored electronic properties. Ongoing studies investigate its potential as a precursor for liquid crystal materials and photovoltaic components, reflecting the compound's versatility beyond traditional chemical applications.
For researchers seeking alternatives or derivatives, related compounds such as polybrominated phenols or trifluoromethoxy-substituted aromatics may offer complementary properties. However, the specific regioselectivity and electronic effects provided by 4,6-Dibromo-2-trifluoromethoxyphenol make it irreplaceable for certain synthetic pathways. The compound continues to be the subject of patent applications and academic publications, underscoring its ongoing importance in chemical innovation.
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